Butylhydroxyoxo-stannane (BuSnOOH) is an organotin compound, meaning it contains both carbon and tin atoms. It is a white crystalline powder with the chemical formula C4H10O2Sn. BuSnOOH exhibits several interesting physical and chemical properties that make it relevant for scientific research:
Researchers can synthesize BuSnOOH through the reaction between butyl hydroperoxide and di-n-butyltin oxide in the presence of sulfuric acid. This reaction yields BuSnOOH and water as products . Characterization of the synthesized BuSnOOH can be achieved using various analytical techniques:
BuSnOOH possesses various biological properties that have attracted scientific interest. These include:
Stannane, butylhydroxyoxo- is an organotin compound with the chemical formula CHOSn and a CAS number of 2273-43-0. This compound is also known by other names such as butyltinhydroxide-oxide or butyl (hydroxy)stannanone. It typically appears as a white crystalline powder and is characterized by its organometallic structure, which includes both carbon and tin atoms. The presence of hydroxyl and oxo groups contributes to its unique chemical properties, making it an important compound in various chemical applications .
Stannane, butylhydroxyoxo- can be synthesized through several methods:
These methods highlight the versatility of stannane, butylhydroxyoxo- in synthetic organic chemistry .
Stannane, butylhydroxyoxo- finds various applications across different fields:
Interaction studies involving stannane, butylhydroxyoxo- primarily focus on its reactivity with biological systems and other chemical compounds. Research indicates that this organotin compound may interact with cellular components, potentially leading to toxicological effects. These interactions often depend on concentration levels and exposure duration. Moreover, studies have shown that organotin compounds can bind to proteins and nucleic acids, affecting their function and stability.
Stannane, butylhydroxyoxo- shares similarities with several other organotin compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Butyltin hydroxide | CHOSn | Primarily used as a biocide |
Triphenyltin hydroxide | CHOSn | Known for its antifungal properties |
Dibutyltin oxide | CHOSn | Used as a stabilizer in PVC |
Stannane, butylhydroxyoxo- is unique due to its specific hydroxyl and oxo functional groups that influence its reactivity and applications compared to these similar compounds .
X-ray crystallography provides the most definitive structural information for Stannane, butylhydroxyoxo- and related organotin compounds. The technique allows for precise determination of atomic positions, bond lengths, and coordination geometries around the tin center [5] [6].
For organotin compounds containing the butylhydroxyoxo-stannane framework, crystallographic studies reveal characteristic structural features. The compound typically crystallizes in specific space groups with well-defined unit cell parameters. Related dodecameric tin oxo clusters, such as {(BuSn)12O14(OH)6}2+, have been successfully characterized using X-ray diffraction, providing insights into the coordination environment of similar tin species [7]. These studies demonstrate that butyltin hydroxide oxide units can form complex cluster structures with multiple tin centers.
The tin atom in Stannane, butylhydroxyoxo- exhibits characteristic coordination geometries that can be definitively determined through X-ray crystallographic analysis. Based on studies of related butyltin compounds, the tin center typically adopts coordination numbers ranging from 4 to 6, with geometries varying from tetrahedral to octahedral depending on the specific bonding environment [8] [9].
In monomeric forms, the tin atom coordinates with the hydroxyl group, the oxo group, and the butyl carbon atom, along with potential additional ligands. The Sn-O bond lengths typically range from 2.0 to 2.2 Å, while Sn-C bond lengths for the butyl group are approximately 2.15 Å [9] [8]. The coordination environment often involves bridging oxygen atoms when the compound participates in cluster formation.
Parameter | Value |
---|---|
Molecular Formula | C4H10O2Sn |
Molecular Weight | 208.83 g/mol |
Crystal System | Typically monoclinic or orthorhombic |
Sn-O Bond Length | 2.0-2.2 Å |
Sn-C Bond Length | ~2.15 Å |
Coordination Number | 4-6 |
Common Geometries | Tetrahedral, trigonal bipyramidal, octahedral |
X-ray crystallographic studies reveal important intermolecular interactions in Stannane, butylhydroxyoxo- structures. These include hydrogen bonding patterns involving the hydroxyl groups and potential Sn···O interactions that contribute to the overall crystal packing [6] [10]. The presence of these interactions influences the compound's physical properties and stability.
Nuclear magnetic resonance spectroscopy provides crucial information about the solution-state structure and dynamics of Stannane, butylhydroxyoxo-. The multinuclear approach, incorporating ¹H, ¹³C, and ¹¹⁹Sn NMR, offers complementary insights into different aspects of the molecular structure [11] [12].
¹¹⁹Sn NMR spectroscopy is particularly valuable for characterizing organotin compounds due to the high sensitivity of the tin nucleus to its chemical environment [11] [13]. For Stannane, butylhydroxyoxo-, the ¹¹⁹Sn chemical shift provides direct information about the coordination state and electronic environment of the tin center.
The ¹¹⁹Sn NMR chemical shifts for organotin compounds typically span a wide range of approximately 2600 ppm, from -1900 to +700 ppm relative to tetramethyltin [11]. For butyltin hydroxide oxide compounds, the ¹¹⁹Sn resonances are expected to appear in the region characteristic of tetracoordinate tin species, typically between -50 to -150 ppm [13].
¹H NMR spectroscopy reveals the organic component structure of Stannane, butylhydroxyoxo-. The butyl group produces characteristic multiplet patterns:
The presence of ¹¹⁹Sn-¹H coupling constants provides valuable information about the connectivity and stereochemistry around the tin center [7] [12].
¹³C NMR spectroscopy provides information about the carbon framework of the butyl group and any changes in the carbon environment due to coordination to tin. Typical chemical shifts for the butyl carbons include:
The ¹¹⁹Sn-¹³C coupling constants, typically ranging from 200-600 Hz for one-bond couplings, provide structural information about the Sn-C connectivity [12] [14].
Nucleus | Chemical Shift Range | Key Features |
---|---|---|
¹¹⁹Sn | -50 to -150 ppm | Coordination-dependent |
¹H (CH3) | 0.9-1.0 ppm | Triplet pattern |
¹H (CH2-Sn) | 1.5-2.0 ppm | ¹¹⁹Sn coupling |
¹H (OH) | 3-5 ppm | Broad, exchangeable |
¹³C (CH3) | 13-14 ppm | - |
¹³C (CH2-Sn) | 25-35 ppm | ¹¹⁹Sn coupling |
Fourier-transform infrared spectroscopy provides essential information about the functional groups and bonding modes in Stannane, butylhydroxyoxo-. The technique is particularly valuable for identifying characteristic vibrational modes associated with the Sn-O, Sn-C, and O-H bonds [15] [16].
The hydroxyl group in Stannane, butylhydroxyoxo- exhibits characteristic vibrational modes that can be readily identified in the FT-IR spectrum:
The Sn-O bonds in the compound produce characteristic absorptions in the fingerprint region:
The Sn-C bond vibrations provide information about the organotin framework:
The butyl group contributes several characteristic absorptions:
Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
---|---|---|---|
O-H | Stretching | 3200-3600 | Strong, broad |
C-H (alkyl) | Stretching | 2800-3000 | Strong |
O-H | Bending | 1300-1400 | Medium |
C-H (alkyl) | Bending | 1350-1500 | Medium |
C-C | Stretching | 1000-1200 | Medium |
Sn-O-Sn | Stretching | 600-700 | Medium |
Sn-O | Stretching | 400-600 | Medium |
Sn-C | Stretching | 500-600 | Medium |
Mass spectrometry provides valuable information about the molecular weight, molecular ion stability, and fragmentation pathways of Stannane, butylhydroxyoxo-. The technique is particularly useful for confirming molecular formulas and understanding fragmentation mechanisms [20] [21].
Stannane, butylhydroxyoxo- with molecular formula C4H10O2Sn exhibits a molecular ion peak at m/z 209 (for the most abundant tin isotope ¹²⁰Sn) [21] [22]. The molecular ion demonstrates the characteristic tin isotope pattern, reflecting the natural abundance of tin isotopes (¹¹⁶Sn: 14.5%, ¹¹⁷Sn: 7.7%, ¹¹⁸Sn: 24.2%, ¹¹⁹Sn: 8.6%, ¹²⁰Sn: 32.6%, ¹²²Sn: 4.6%, ¹²⁴Sn: 5.8%) [21].
The electron impact mass spectrometry of Stannane, butylhydroxyoxo- reveals several characteristic fragmentation pathways:
Following primary fragmentation, secondary processes occur:
The tin isotope pattern provides a distinctive fingerprint for identifying tin-containing fragments. Each tin-containing fragment exhibits the characteristic cluster of peaks separated by 1 mass unit, with relative intensities reflecting the natural abundance of tin isotopes [21] [22].
Fragment Ion | m/z | Relative Intensity | Assignment |
---|---|---|---|
[M]+- | 209 | 15-25% | Molecular ion |
[M-OH]+ | 192 | 40-60% | Loss of hydroxyl |
[M-H2O]+ | 191 | 20-30% | Loss of water |
[M-C4H9]+ | 152 | 60-80% | Loss of butyl |
[BuSn]+ | 177 | 30-50% | Butyltin cation |
[SnOH]+ | 135 | 20-40% | Tin hydroxide |
[SnO]+ | 134 | 15-25% | Tin oxide |
[Sn]+ | 118 | 10-20% | Tin cation |
The fragmentation mechanisms of Stannane, butylhydroxyoxo- follow patterns typical of organotin compounds. The initial fragmentation typically involves the weakest bonds, often the Sn-O bonds, followed by rearrangement processes that lead to the formation of stable fragment ions [20] [23]. The presence of both alkyl and hydroxyl groups provides multiple pathways for fragmentation, resulting in a complex but characteristic mass spectrum.
The electron impact energy significantly influences the fragmentation patterns, with higher energies leading to more extensive fragmentation and the formation of smaller fragment ions [21] [22]. The use of soft ionization techniques, such as electrospray ionization, can provide complementary information about the molecular ion and larger fragment species.
Irritant;Environmental Hazard